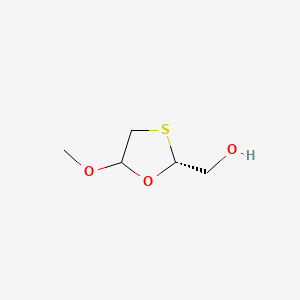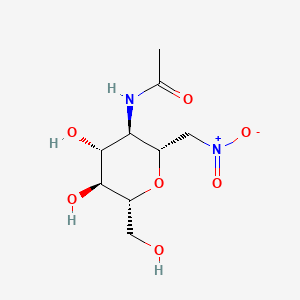
BRD-8899
概要
説明
BRD8899は、セリン/スレオニンキナーゼ33(STK33)の選択的阻害剤です。この化合物は、特にがん研究の文脈において、その潜在的な治療用途について研究されてきました。 BRD8899は強力な化合物ですが、KRAS依存性がん細胞の殺傷には効果が限定的であることが示されています .
科学的研究の応用
BRD8899 has been extensively studied for its potential applications in cancer research. It was initially thought to have therapeutic benefits for cancers harboring oncogenic mutations in the KRAS gene. studies have shown that BRD8899 does not effectively kill KRAS-dependent cancer cells . Despite this, BRD8899 remains a valuable tool for studying the role of STK33 in various cellular processes. It is used in biochemical assays to quantify kinase activity and in cell-based assays to study the effects of kinase inhibition .
作用機序
BRD8899は、STK33のキナーゼ活性を阻害することによって効果を発揮します。この化合物は、STK33の活性部位に結合し、その基質のリン酸化を阻害します。 この阻害は、STK33の下流ターゲットであるリン酸化ezrinのレベルの低下につながります . BRD8899の作用に関与する分子標的および経路には、STK33-MST4-ezrinシグナル伝達軸が含まれます .
生化学分析
Biochemical Properties
BRD-8899 interacts with the serine/threonine kinase STK33 . In biochemical assays, this compound has been shown to inhibit the kinase activity of STK33, which is involved in various cellular processes
Cellular Effects
In cellular studies, this compound has been shown to have no effect on the viability of KRAS-dependent cancer cells . This suggests that while this compound can inhibit STK33 activity, this does not translate into a reduction in cell viability in these cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of STK33’s kinase activity . Despite this inhibition, this compound does not appear to affect the viability of KRAS-dependent cancer cells, suggesting that STK33’s kinase activity may not be a promising therapeutic target for these cancers .
準備方法
BRD8899の合成には、コア構造の調製から始まり、さまざまな官能基を導入するまで、いくつかのステップが含まれます。合成経路には通常、バキュロウイルス発現による全長ヒト組み換えSTK33と、一般的なキナーゼ基質であるミエリン塩基性タンパク質(MBP)の使用が含まれます。 反応条件は、STK33キナーゼ依存的なアデノシン二リン酸(ADP)の生成を定量化するために最適化されます .
化学反応の分析
BRD8899は、主にリン酸化反応を起こします。 in vitroでの研究では、BRD8899は、NOMO-1細胞におけるMST4基質ezrinのリン酸化を減少させることが示されています . この化合物は、酸化、還元、置換反応では有意な活性は示しません。 これらの反応に使用される一般的な試薬には、アデノシン三リン酸(ATP)とさまざまなキナーゼ基質が含まれます . これらの反応から生成される主要な生成物は、リン酸化ezrinです .
科学研究における用途
BRD8899は、がん研究におけるその潜在的な用途について広く研究されてきました。当初、BRD8899は、KRAS遺伝子にがん遺伝子変異を持つがんに治療効果があると考えられていました。 研究によると、BRD8899はKRAS依存性がん細胞を効果的に殺すことができません . これにもかかわらず、BRD8899は、さまざまな細胞プロセスにおけるSTK33の役割を研究するための貴重なツールであり続けています。 BRD8899は、生化学アッセイでキナーゼ活性を定量化するため、および細胞ベースのアッセイでキナーゼ阻害の影響を研究するために使用されます .
類似化合物との比較
BRD8899は、STK33の阻害剤の1つです。 他の類似化合物には、BRD4980、BRD9949、およびジメチルファスジル(BRD7446)が含まれます . これらの化合物は、STK33に対する効力と選択性が異なります。 BRD8899は、その高い効力(IC50値が11ナノモル)が特徴です . BRD8899と同様に、これらの化合物はKRAS依存性がん細胞の殺傷には効果が限定的であることが示されています .
特性
IUPAC Name |
N-[[(2S,4R)-4-[(4-methylisoquinolin-5-yl)sulfonylamino]pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-7-18-8-13-4-3-5-16(17(11)13)25(23,24)21-15-6-14(20-10-15)9-19-12(2)22/h3-5,7-8,14-15,20-21H,6,9-10H2,1-2H3,(H,19,22)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAADIFKRHNJHA-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)NC3CC(NC3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)N[C@@H]3C[C@H](NC3)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the intended target of BRD-8899 and what were the expected outcomes of its inhibition?
A1: this compound is a potent and selective inhibitor of the serine/threonine kinase STK33. [] Previous research suggested that KRAS-dependent cancer cells might be particularly sensitive to the downregulation of STK33. [] Therefore, it was hypothesized that inhibiting STK33 with this compound could lead to the death of these cancer cells and potentially offer a novel therapeutic strategy.
Q2: Did this compound demonstrate the expected impact on KRAS-dependent cancer cell viability?
A2: Despite its potent inhibitory activity against STK33, this compound failed to significantly impact the viability of KRAS-dependent cancer cells. [] This finding suggests that inhibiting the kinase activity of STK33 alone may not be an effective approach for targeting KRAS-driven cancers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8-Dioxaspiro[3.4]octane-1-carboxaldehyde, 2-methyl-](/img/no-structure.png)
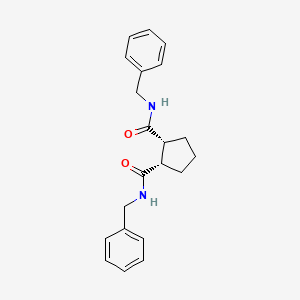
![(1S,3AR,6aS)-2-tert-butyl 1-methyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590438.png)
![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)
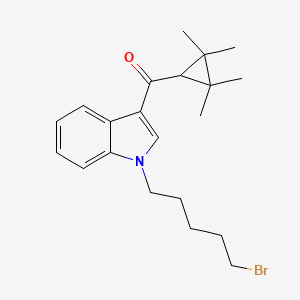
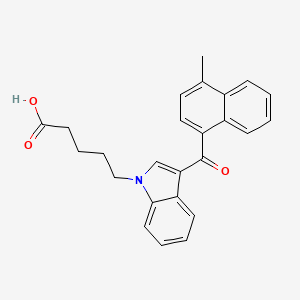
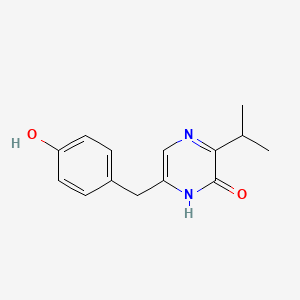
![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)
